Methyl 2-isocyano-3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-isocyano-3-phenylprop-2-enoate is an organic compound with the molecular formula C11H9NO2 It is characterized by the presence of an isocyano group (-N≡C) attached to a phenylprop-2-enoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-isocyano-3-phenylprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-phenylprop-2-enoate with an isocyanide reagent under specific conditions. The reaction typically requires a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the starting material, facilitating the nucleophilic attack of the isocyanide on the carbonyl carbon.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis can be applied. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, using continuous flow reactors or other advanced techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-isocyano-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the isocyano group to an amine or other reduced forms.
Substitution: The isocyano group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or hydrogen gas (H) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the isocyano group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
Methyl 2-isocyano-3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique chemical properties make it useful in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which methyl 2-isocyano-3-phenylprop-2-enoate exerts its effects depends on the specific reactions it undergoes. The isocyano group is highly reactive, allowing it to participate in various chemical transformations. These reactions often involve nucleophilic attack on the isocyano carbon, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-phenylprop-2-enoate: Lacks the isocyano group, making it less reactive in certain types of reactions.
Methyl 2-isocyano-3-methylprop-2-enoate: Similar structure but with a methyl group instead of a phenyl group, affecting its reactivity and applications.
Ethyl 2-isocyano-3-phenylprop-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester, influencing its physical and chemical properties.
Uniqueness
Methyl 2-isocyano-3-phenylprop-2-enoate is unique due to the presence of both an isocyano group and a phenylprop-2-enoate structure. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
CAS No. |
76202-88-5 |
---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
methyl 2-isocyano-3-phenylprop-2-enoate |
InChI |
InChI=1S/C11H9NO2/c1-12-10(11(13)14-2)8-9-6-4-3-5-7-9/h3-8H,2H3 |
InChI Key |
ZSLGIUUGLBMAML-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC=C1)[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.